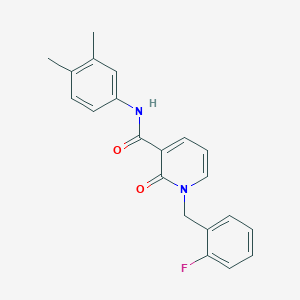

N-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

For instance, the synthesis of related aromatic compounds, as described in the first paper, involves the nucleophilic substitution of a fluorine atom on a benzene ring with a bisphenolate, followed by alkaline hydrolysis to form a bis(ether-carboxylic acid) . This method could potentially be adapted for the synthesis of the dihydropyridine core of the target compound, with further steps to introduce the dimethylphenyl and fluorobenzyl groups.

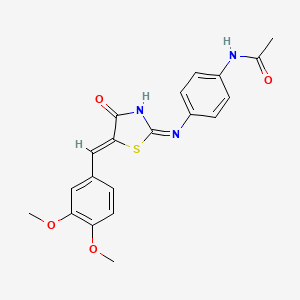

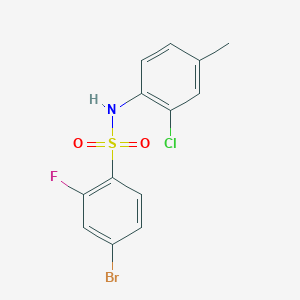

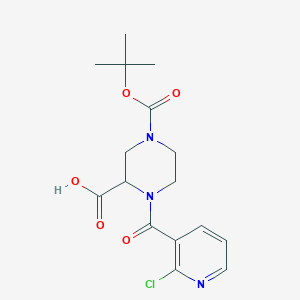

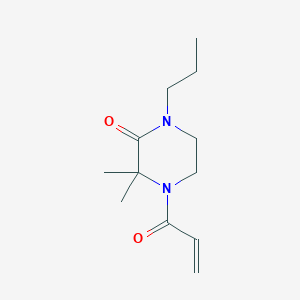

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a dihydropyridine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The dimethylphenyl and fluorobenzyl substituents would likely influence the compound's binding affinity and selectivity by altering its steric and electronic properties. The presence of a fluorine atom can also affect the molecule's lipophilicity and metabolic stability.

Chemical Reactions Analysis

The reactivity of "N-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would be influenced by its functional groups. The amide linkage is typically stable under physiological conditions, but it could be hydrolyzed under more extreme conditions. The fluorobenzyl group could participate in nucleophilic aromatic substitution reactions, especially if the fluorine atom is activated by an electron-withdrawing group. The dihydropyridine ring itself could undergo oxidation or reduction reactions, depending on the chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and the amide bond suggests that the compound would have a relatively high melting point and might exhibit polymorphism. The solubility of the compound in organic solvents and water would depend on the balance between its polar and nonpolar regions. The compound's stability under various conditions, such as heat, light, and pH, would be an important consideration for its practical applications.

While the papers provided do not directly discuss the compound "this compound," they do offer insights into the synthesis and properties of structurally related compounds. The first paper describes the synthesis of aromatic polyamides with high thermal stability and solubility in organic solvents , while the second paper discusses the synthesis of formamidines with antianaphylactic activity . These studies could serve as a foundation for understanding the synthesis and properties of the compound .

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

- High Glass Transition Polyamides : Research has shown the synthesis of high glass transition polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups. These materials exhibit significant thermal stability and solubility in common organic solvents, indicating potential applications in high-performance materials and electronics (Liaw et al., 2002).

- Electrochromic Aromatic Polyamides : The development of electrochromic aromatic polyamides with inherent viscosities and good solubility in organic solvents suggests their use in smart windows and display technologies. These polymers show useful levels of thermal stability, indicating their potential for long-term application (Liou & Chang, 2008).

Medicinal Chemistry

- HIV Integrase Inhibitors : The compound has been studied as part of a class of HIV-integrase inhibitors, demonstrating potent inhibition of the HIV-integrase-catalyzed strand transfer process. This highlights its potential as a clinically useful antiviral agent (Pace et al., 2007).

Luminescence Sensing

- Metal-Organic Frameworks (MOFs) : Research into lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates selective sensitivity to benzaldehyde derivatives. These frameworks show potential as fluorescence sensors for detecting specific chemicals in various applications (Shi et al., 2015).

Molecular Liquids and Fluorescence Quenching

- Fluorescence Quenching Studies : Investigations into the fluorescence quenching of carboxamide by aniline and carbon tetrachloride in organic solvents provide insights into the mechanisms of quenching. These studies can inform the development of fluorescence-based sensors and molecular interaction studies (Patil et al., 2013).

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOAQNPDIHHVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)

![3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2529150.png)

![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)